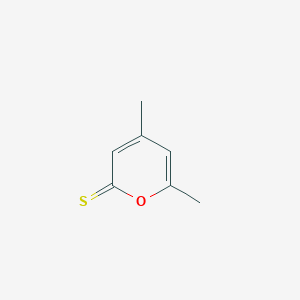

4,6-Dimethylpyran-2-thione

Beschreibung

Overview of Pyran-2-thiones: Structural Features and Significance in Heterocyclic Chemistry

Pyran-2-thiones are a class of heterocyclic compounds characterized by a six-membered pyran ring containing one oxygen atom, with a thione group (C=S) at the 2-position. nih.gov This structure imparts unique chemical properties and reactivity to the molecule. The presence of the sulfur atom, which is less electronegative and larger than oxygen, influences the electronic distribution and aromaticity of the ring compared to their oxo-analogs, pyran-2-ones. researchgate.netacs.org

The significance of pyran-2-thiones in heterocyclic chemistry is substantial, as they serve as versatile building blocks for the synthesis of a wide array of other heterocyclic systems. nih.gov Their reactivity, particularly in cycloaddition reactions, makes them valuable precursors. acs.org For instance, pyran-2-thiones have been shown to be highly reactive substrates in Diels-Alder reactions with strained alkynes, a finding supported by both computational and experimental studies. researchgate.netacs.orgacs.org This reactivity is attributed to their lower aromaticity compared to other analogous sulfur-containing heterocycles. researchgate.netacs.org The pyran-2-thione scaffold is also found within more complex fused heterocyclic systems, which are of interest for their potential biological activities. acs.org

Academic Context and Research Trajectory of 4,6-Dimethylpyran-2-thione

This compound, a synthetic compound, has garnered interest in fields such as medicinal chemistry and materials science. ontosight.ai Its specific substitution pattern, with methyl groups at the 4 and 6 positions of the pyran-2-thione core, modulates its chemical properties. Research into compounds of this class has explored their potential biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.ai

The research trajectory for pyran-2-thiones and their derivatives has been driven by their utility in organic synthesis and their potential applications. While specific, in-depth studies focusing solely on this compound are not extensively documented in publicly available literature, the broader class of pyran-2-thiones has been a subject of ongoing investigation. These studies often involve the synthesis of various derivatives to explore structure-activity relationships. The synthesis of related compounds, such as pyrano[2,3-d]pyrimidine thiones, highlights the role of the pyran-thione moiety in constructing larger, medicinally relevant scaffolds. acs.org The academic interest in these compounds is also evident from their inclusion in chemical databases like PubChem and ChemSpider, which serve as resources for researchers. ontosight.ai

Compound Data Tables

The following tables provide data for this compound and its common precursor, 4,6-Dimethyl-2H-pyran-2-one.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 54657-87-3 sigmaaldrich.com |

| Molecular Formula | C₇H₈OS ontosight.ai |

| InChI | 1/C7H8OS/c1-5-3-6(2)8-7(9)4-5/h3-4H,1-2H3 ontosight.ai |

Table 2: Properties of 4,6-Dimethyl-2H-pyran-2-one

| Property | Value |

| CAS Number | 675-09-2 nist.gov |

| Molecular Formula | C₇H₈O₂ nist.gov |

| Molecular Weight | 124.137 g/mol nist.gov |

| Melting Point | 48-50 °C echemi.com |

| Boiling Point | 245.0 °C at 760 mmHg echemi.com |

| Flash Point | 90.1 °C echemi.com |

| Appearance | Yellow to colorless liquid or crystalline solid researchgate.net |

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H8OS |

|---|---|

Molekulargewicht |

140.20 g/mol |

IUPAC-Name |

4,6-dimethylpyran-2-thione |

InChI |

InChI=1S/C7H8OS/c1-5-3-6(2)8-7(9)4-5/h3-4H,1-2H3 |

InChI-Schlüssel |

UVEBORRSBMVTQQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=S)OC(=C1)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry for 4,6 Dimethylpyran 2 Thione

Direct Synthetic Routes to 4,6-Dimethylpyran-2-thione

Direct synthesis of this compound is most practically accomplished by the thionation of 4,6-dimethyl-2H-pyran-2-one. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. The reaction is typically carried out using a thionating agent, with Lawesson's reagent being a common and effective choice. The process generally involves refluxing the pyranone with the thionating agent in an anhydrous solvent like toluene until the starting material is consumed.

Methodologies for Analogous Pyran-2-thiones and Pyran-4-thiones

Broader synthetic strategies applicable to the pyran-2-thione and pyran-4-thione scaffolds provide insight into potential alternative routes for this compound. These methods primarily involve thionation of pre-formed pyranone systems or the construction of the heterocyclic ring from acyclic precursors.

Thionation Reactions of Pyranone Systems

The conversion of a carbonyl group to a thiocarbonyl group, known as thionation, is a fundamental method for synthesizing pyran-2-thiones from their pyran-2-one counterparts. nih.gov A variety of reagents can effect this change, each with its own reactivity profile and required reaction conditions.

Lawesson's Reagent: This organosulfur compound is a mild and efficient thionating agent for a wide range of carbonyl compounds, including ketones, esters, and amides. organic-chemistry.org Its reaction with a carbonyl compound proceeds through a thiaoxaphosphetane intermediate. nih.gov The driving force of the reaction is the formation of a stable phosphorus-oxygen double bond. organic-chemistry.org

Phosphorus Pentasulfide (P₄S₁₀): As a more traditional thionating agent, phosphorus pentasulfide is also effective, though it often requires higher reaction temperatures compared to Lawesson's reagent. organic-chemistry.orgresearchgate.net It can be used alone or in combination with other reagents like hexamethyldisiloxane (HMDO) to improve yields and simplify workup. researchgate.net

Cyclization Pathways of Polycarbonyl Precursors

The construction of the pyran ring can be achieved through the cyclization of open-chain polycarbonyl compounds. The Knoevenagel condensation is a key reaction in this approach, involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org This method is widely used for the synthesis of 2H-pyrans and can be adapted for pyran-2-thiones. nih.gov

For instance, a 1,3-dicarbonyl compound can react with a compound containing an activated methylene group in the presence of a weak base. The resulting intermediate can then undergo cyclization and dehydration to form the pyran ring. To yield a pyran-2-thione, a thiocarbonyl-containing precursor would be necessary in the reaction scheme.

Derivatization from Related Pyranone Systems, e.g., 4,6-Dimethyl-2H-pyran-2-one

The most direct and reliable synthesis of this compound is through the derivatization of its oxygen analog, 4,6-dimethyl-2H-pyran-2-one. This precursor is readily synthesized from acetylacetone. The synthesis proceeds via a self-condensation of acetylacetone in the presence of a dehydrating agent such as concentrated sulfuric acid. This reaction forms the stable pyran-2-one ring system.

Once the 4,6-dimethyl-2H-pyran-2-one is obtained and purified, it can be subjected to a thionation reaction as described in section 2.2.1. Using a reagent like Lawesson's reagent in a solvent such as toluene under reflux conditions will efficiently convert the carbonyl group to a thiocarbonyl group, yielding the desired this compound.

Fundamental Chemical Reactivity and Mechanistic Investigations of 4,6 Dimethylpyran 2 Thione

Thermally Induced Transformations

The thermal behavior of pyran-2-thiones is characterized by fascinating molecular rearrangements and isomerizations. These transformations are driven by the interplay of heat and the inherent strain and electronic properties of the heterocyclic ring.

The pyrolysis of pyran-2-thione, the parent compound of 4,6-dimethylpyran-2-thione, has been shown to initiate at temperatures below 130°C. nih.gov A primary and crucial step in this thermal conversion is the α-cleavage of the C-O single bond within the pyran ring. nih.gov This bond scission leads to the formation of an open-ring intermediate, specifically a thioketene-aldehyde structure. nih.gov

It is noteworthy that the relative ease of this pyrolytic transformation in pyran-2-thione is attributed to the existence of the stable thioketene-aldehyde intermediate. nih.gov Theoretical studies have indicated that analogous intermediates are not located for the oxygen-containing counterpart, α-pyrone, or for thiapyran-2-one itself, highlighting the unique thermal reactivity of the pyran-2-thione system. nih.gov

The thermal rearrangement of pyran-2-thione to thiapyran-2-one is governed by specific kinetic and thermodynamic parameters. Theoretical calculations have been employed to elucidate the energy landscape of this transformation.

The rate-determining step in this pyrolytic conversion is the initial ring-opening reaction, which leads to the formation of the thioketene-aldehyde intermediate. nih.gov The activation energy required for this step has been calculated to be less than 80 kJ mol⁻¹ at 130°C. nih.gov This relatively low activation energy is consistent with the experimental observation that the pyrolysis of pyran-2-thione commences at moderate temperatures. nih.gov

The following table summarizes the key energetic parameters associated with the thermal rearrangement of pyran-2-thione.

| Reaction Step | Intermediate/Product | Activation Energy (Ea) |

| Ring Opening | Thioketene-aldehyde | < 80 kJ mol⁻¹ |

| Isomerization | Thiapyran-2-one | - |

Note: The activation energy is for the parent pyran-2-thione. The presence of methyl groups in this compound may influence these values.

Photochemical Reactions

In addition to thermal activation, pyran-2-thiones are also susceptible to transformations induced by ultraviolet (UV) radiation. Photochemical reactions often proceed through different mechanisms than their thermal counterparts, leading to a distinct array of products and intermediates.

The photochemistry of thiocarbonyl compounds is a rich field of study. While specific photochemical studies on this compound are not extensively documented, the general behavior of related heterocyclic thiones suggests that UV irradiation can induce ring-opening reactions. For instance, the photocycloaddition of pyrimidine-2-thione derivatives with alkynes is proposed to proceed through the ring cleavage of an intermediate thietene. researchgate.net

Analogous to the initial step in its thermal rearrangement, the photochemical excitation of a pyran-2-thione is expected to promote α-cleavage of the C-O bond. This process would be initiated by the absorption of UV light, leading to an electronically excited state with sufficient energy to overcome the bond dissociation energy.

Following the initial UV-induced α-cleavage, open-chain intermediates are expected to form. Based on the thermal pyrolysis studies of pyran-2-thione, a plausible photochemically generated intermediate is the aldehyde-thioketene. nih.gov The formation of such an intermediate would be a direct consequence of the C-O bond breaking.

Furthermore, depending on the specific electronic transitions and subsequent rearrangements, the formation of a thioaldehyde-ketene intermediate is also conceivable. The characterization of these transient species is challenging due to their high reactivity. Techniques such as matrix isolation spectroscopy could potentially be employed to trap and study these intermediates at low temperatures.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. The pyran-2-thione scaffold, with its conjugated π-system, has the potential to participate in such reactions, acting as either a diene or a dienophile.

Computational studies have been conducted to predict the efficiency of cycloaddition reactions between strained alkynes and various 2H-pyran-2-ones and their sulfur-containing analogues. nih.gov These studies have predicted that a decrease in the aromaticity of the substrate leads to higher reactivity. nih.gov Experimental investigations have confirmed these predictions, with 2H-pyran-2-thiones being identified as highly reactive substrates in these cycloadditions. nih.gov These reactions have been shown to proceed effectively in aqueous buffers and even in cellular environments. nih.gov

The versatility of the pyran-2-thione core in cycloadditions opens up avenues for the synthesis of more complex molecular architectures. For instance, the reaction with strained alkynes can lead to the formation of novel bicyclic systems, with the concomitant release of a small molecule, carbonyl sulfide (B99878) (COS). nih.gov

Inverse Electron Demand Diels-Alder Reactions with Strained Alkynes

The this compound scaffold has emerged as a highly reactive diene in the realm of inverse electron demand Diels-Alder (IEDDA) reactions, particularly with strained alkynes. This reactivity is a cornerstone of "click chemistry," where such reactions proceed rapidly and selectively under mild conditions. rsc.orgrsc.org The electron-deficient nature of the pyran-2-thione ring system makes it an ideal partner for electron-rich or, more significantly, strained dienophiles where ring strain overcomes the need for electron-rich character. nih.gov

Computational and experimental studies have demonstrated that 2H-pyran-2-thiones are among the most reactive substrates for cycloadditions with strained alkynes when compared to their oxygen analogs (2H-pyran-2-one) and the corresponding thiopyran derivatives. nsf.govacs.orgexlibrisgroup.comrawdatalibrary.netnih.gov This enhanced reactivity is attributed to the lower aromaticity of the pyran-2-thione ring, which results in a reduced distortion energy needed to achieve the transition state of the cycloaddition. rsc.orgnih.gov

The reaction mechanism proceeds through an initial [4+2] cycloaddition between the pyran-2-thione (acting as the diene) and the strained alkyne. This is followed by a rapid retro-Diels-Alder reaction, which is driven by the formation of a stable aromatic ring. In this cascade, carbonyl sulfide (COS) is released as a byproduct. acs.orgnih.gov This "click-and-release" strategy has garnered interest for its potential in delivering small signaling molecules like COS, which can be subsequently converted to hydrogen sulfide (H₂S) by enzymes like carbonic anhydrase in biological environments. nsf.govnih.gov

The kinetics of these reactions have been quantified, revealing high second-order rate constants that underscore their efficiency. The reactivity profile of a representative 2H-pyran-2-thione with various strained alkynes has been experimentally determined, showcasing the influence of the alkyne's structure on the reaction rate. rsc.orgnih.gov

Table 1: Experimentally Determined Second-Order Rate Constants for the IEDDA Reaction of a 2H-Pyran-2-thione with Various Strained Alkynes rsc.orgnih.gov

| Strained Alkyne Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

|---|---|

| exo-BCN | Data not available |

| (1R,8S)-bicyclo[6.1.0]non-4-yne-9,9-diyl)dimethanol | Data not available |

| Dibenzocyclooctyne | Data not available |

| Light activatable silacycloheptyne | Data not available |

Note: Specific numerical values for the rate constants for this compound were not available in the searched literature. The table reflects the types of strained alkynes that have been studied with parent 2H-pyran-2-thione systems. rsc.orgnih.gov

Exploration of Other Cycloaddition Pathways

While the role of this compound as a diene in IEDDA reactions is well-established, its participation in other cycloaddition pathways is less documented. The inherent reactivity of the thiocarbonyl (C=S) group, however, suggests potential for other transformations. caltech.edu

Thiocarbonyl compounds can participate in a variety of cycloadditions, including:

[4+2] Cycloadditions as Dienophiles: In contrast to the IEDDA reaction, the C=S double bond itself can act as a dienophile in conventional Diels-Alder reactions, reacting with electron-rich dienes. This reactivity is a common strategy for the synthesis of thiopyran derivatives. caltech.edu

[3+2] Dipolar Cycloadditions: The thiocarbonyl group is an excellent dipolarophile and can react with various 1,3-dipoles, such as nitrones or thiocarbonyl ylides, to form five-membered heterocyclic rings. caltech.eduresearchgate.netacs.org

[2+2] Cycloadditions: Photochemical or thermal [2+2] cycloadditions with alkenes or alkynes are also known for thiocarbonyl compounds, leading to the formation of four-membered thietane (B1214591) rings. nih.gov The reaction of thiocarbonyls with alkynes, in particular, can be a key step in (thio)carbonyl-alkyne metathesis reactions. nih.gov

Despite these known reactivities for general thiocarbonyls, specific examples involving this compound in these alternative cycloaddition modes are not extensively reported in the surveyed literature. Its primary and most studied role remains that of a potent diene component in IEDDA reactions.

Nucleophilic and Electrophilic Reactivity Patterns of the this compound System

The reactivity of this compound is largely dictated by the electronic properties of the heterocyclic ring and the embedded thiocarbonyl group.

Electrophilic Character: The pyran-2-thione ring is considered electron-deficient, a property essential for its participation in IEDDA reactions. nih.gov This deficiency makes the ring carbons, particularly those at positions 2, 4, and 6, susceptible to attack by strong nucleophiles. In analogous heterocyclic systems like pyridine, nucleophilic aromatic substitution occurs preferentially at the positions ortho and para (2- and 4-positions) to the heteroatom because the negative charge of the intermediate can be stabilized on the electronegative heteroatom. stackexchange.com By analogy, the carbon of the thiocarbonyl group (C2) and the C4/C6 positions in the pyran-2-thione ring are the most likely sites for nucleophilic attack. The presence of electron-withdrawing groups on an aromatic or quasi-aromatic ring accelerates the rate of nucleophilic aromatic substitution. masterorganicchemistry.com

Nucleophilic Character: The sulfur atom of the thiocarbonyl group possesses lone pairs of electrons and is highly polarizable, making it a soft nucleophilic center. rsc.org It can readily react with various soft electrophiles. For instance, reactions of related triazole-3-thiones with electrophiles like ethyl bromoacetate (B1195939) or ω-bromoacetophenone occur at the sulfur atom, leading to S-alkylated products. researchgate.net This S-alkylation is a common reactivity pattern for thiocarbonyl compounds. The nucleophilicity of the sulfur atom is a key aspect of its chemistry, for example, in the Eschenmoser sulfide contraction. caltech.edu

Advanced Spectroscopic and Structural Characterization of 4,6 Dimethylpyran 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure of 4,6-Dimethylpyran-2-thione. By analyzing the chemical shifts, coupling constants, and correlation signals, the precise arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides crucial information about the proton environments within the molecule. The spectrum is expected to exhibit distinct signals corresponding to the methyl protons and the vinyl protons of the pyran ring.

The protons of the two methyl groups at positions 4 and 6 are anticipated to appear as sharp singlet signals, though they are in different chemical environments and thus will have slightly different chemical shifts. The vinyl protons on the heterocyclic ring will likely present as doublet signals due to coupling with each other.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (at C4) | ~2.1 | Singlet |

| CH₃ (at C6) | ~2.3 | Singlet |

| H (at C3) | ~6.2 | Doublet |

Note: Predicted values are based on the analysis of similar pyran-2-thione structures and general principles of NMR spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum offers insight into the carbon framework of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The most downfield signal is expected to be from the C=S (thione) carbon due to its deshielding environment. The carbons of the methyl groups will appear at the most upfield positions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=S) | ~190 |

| C6 | ~160 |

| C4 | ~150 |

| C5 | ~115 |

| C3 | ~105 |

| CH₃ (at C6) | ~20 |

Note: Predicted values are based on data from related pyran-2-thione compounds and established ¹³C NMR chemical shift correlations.

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, a cross-peak between the signals of the protons at C3 and C5 would confirm their adjacent relationship on the pyran ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C3, C5, and the two methyl groups based on the previously assigned proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the various bond vibrations within the molecule. Key expected absorptions include the C=S stretching vibration, C=C stretching of the pyran ring, and C-H stretching and bending vibrations of the methyl and vinyl groups. The pyrolysis of pyran-2-thione, a related compound, has been studied using matrix isolation FTIR, which helps in understanding the thermal behavior and vibrational characteristics of such heterocyclic systems nih.gov.

Table 3: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic/vinyl) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=C stretch (ring) | 1650 - 1550 | Strong |

| C=S stretch (thione) | 1250 - 1020 | Strong |

| C-O-C stretch (ring) | 1200 - 1000 | Strong |

Note: Predicted values are based on characteristic infrared group frequencies and data from similar compounds.

Raman Spectroscopy (as a complementary technique)

Raman spectroscopy provides complementary information to FTIR. While strong IR bands are often weak in Raman spectra and vice versa, the technique is particularly useful for observing symmetric vibrations and bonds involving heavier atoms. The C=S and the symmetric breathing modes of the pyran ring are expected to give rise to prominent signals in the Raman spectrum. The study of related pyrone compounds by Raman spectroscopy aids in the interpretation of the vibrational modes of this compound scifiniti.comresearchgate.netscifiniti.com.

Key expected features in the Raman spectrum would include strong bands for the C=C and C=S stretching vibrations. The symmetric C-H stretching of the methyl groups would also be observable. This technique, in conjunction with FTIR, allows for a more complete picture of the vibrational landscape of the molecule.

Mass Spectrometric Techniques for Molecular Identification and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. In the case of this compound, electron ionization mass spectrometry (EI-MS) would likely be employed. The process involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pathways are influenced by the stability of the resulting ions and neutral fragments.

The mass spectrum of this compound is expected to show a prominent molecular ion peak corresponding to its molecular weight. The fragmentation of the pyran-2-thione ring system can be predicted to occur through several key pathways, including retro-Diels-Alder (RDA) reactions, loss of small neutral molecules, and cleavage of the methyl substituents.

A hypothetical fragmentation pattern for this compound is presented below, based on the fragmentation of related pyran and thione-containing heterocyclic compounds.

| m/z Value | Proposed Fragment Ion | Potential Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | [C₇H₈OS]⁺ | - | Molecular Ion |

| [M-CH₃]⁺ | [C₆H₅OS]⁺ | •CH₃ | Loss of a methyl radical from the pyran ring. |

| [M-CO]⁺ | [C₆H₈S]⁺• | CO | Decarbonylation, a common fragmentation for pyran-2-ones, though less certain for the thione analog. |

| [M-CS]⁺ | [C₆H₈O]⁺• | CS | Loss of carbon monosulfide. |

| [M-HCS]⁺ | [C₆H₇O]⁺ | •HCS | Loss of a thioformyl radical. |

| - | - | - | Further fragmentation of primary ions can lead to smaller, stable ions. |

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. Although the crystal structure of this compound has not been reported, we can infer its likely structural features by examining crystallographic data of similar pyran-2-one and heterocyclic thione derivatives.

It is anticipated that the this compound molecule would adopt a planar or near-planar conformation due to the sp² hybridization of the atoms in the heterocyclic ring. The presence of the sulfur atom, which is larger than oxygen, will influence the bond lengths and angles within the ring compared to its pyran-2-one counterpart. The C=S bond is expected to be significantly longer than a C=O bond. The methyl groups at positions 4 and 6 would extend from the plane of the ring.

Below is a table of expected crystallographic parameters for this compound, extrapolated from data on related heterocyclic compounds.

| Parameter | Expected Value/Range | Comment |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) | Likely for a molecule without inherent chirality crystallizing in a racemic or achiral form. |

| C=S Bond Length | ~1.65 - 1.75 Å | Typical range for a thioketone. |

| C-S Bond Length | ~1.75 - 1.85 Å | Typical for a C-S single bond in a heterocyclic ring. |

| C-O Bond Length | ~1.35 - 1.45 Å | Typical for a C-O single bond adjacent to a double bond. |

| Ring Conformation | Planar or slightly distorted boat/sofa | Dependent on packing forces and substituent effects. |

Computational and Theoretical Studies on 4,6 Dimethylpyran 2 Thione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure, stability, and energy of 4,6-dimethylpyran-2-thione.

Density Functional Theory (DFT) has become a widely used tool for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. For pyran-2-thione systems, DFT calculations are instrumental in understanding their reactivity.

Theoretical investigations into the inverse electron demand Diels-Alder (IEDDA) reaction of 2H-pyran-2-thione with strained alkynes have utilized DFT to elucidate reactivity trends. rsc.orgresearchgate.net These studies, often employing functionals like M06-2X with a 6-311+G(d,p) basis set, provide insights into the electronic structure and energetics of the parent compound, which can be extrapolated to its dimethylated analog. researchgate.net

Key electronic parameters calculated using DFT for pyran-2-thione and related compounds include:

Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A lower HOMO-LUMO gap generally indicates higher reactivity.

Electron Density Distribution: DFT calculations can map the electron density, revealing the most electron-rich and electron-deficient regions of the molecule, which are indicative of sites for nucleophilic and electrophilic attack, respectively.

Reaction Energetics: DFT is used to calculate the Gibbs free energies of activation for various reaction pathways, helping to predict the most favorable routes. For instance, in the cycloaddition reactions of 2H-thiopyran-2-one, DFT calculations have shown that the reaction proceeds faster due to lower distortion energy. rsc.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2H-pyran-2-thione | Data not available | Data not available | Data not available |

| 2H-thiopyran-2-one | Data not available | Data not available | Data not available |

| 2H-pyran-2-one | Data not available | Data not available | Data not available |

Ab initio molecular orbital theory encompasses a range of computational methods based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory), offer a high level of theoretical accuracy.

While specific ab initio studies on this compound are not prevalent in the provided search results, these methods are generally applied to:

Benchmark DFT results: High-level ab initio calculations can be used to validate the accuracy of more computationally efficient DFT methods.

Investigate excited states: Methods like Configuration Interaction (CI) and Coupled Cluster can provide detailed information about the electronic excited states of molecules, which is crucial for understanding their photochemical behavior. researchgate.net

Calculate precise molecular geometries: Ab initio methods can yield highly accurate predictions of bond lengths, bond angles, and dihedral angles.

Mechanistic Probing via Computational Simulations

Computational simulations are powerful tools for elucidating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

The identification and characterization of transition states are central to understanding reaction mechanisms. A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. libretexts.orgwikipedia.org

For reactions involving pyran-2-thiones, such as cycloadditions, computational methods are used to:

Locate transition state structures: Algorithms are employed to find the saddle points on the potential energy surface that correspond to transition states.

Analyze the geometry of transition states: The bond lengths and angles of the transition state structure provide insights into the nature of bond-forming and bond-breaking processes.

Calculate activation energies: The energy difference between the reactants and the transition state determines the activation energy of the reaction. researchgate.net

In the context of Diels-Alder reactions of related pyran-2-one systems, computational studies have identified transition states and have been used to rationalize the stereochemical and regioselective outcomes of the reactions. nih.gov

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. wikipedia.orglibretexts.org Mapping the PES allows for a comprehensive understanding of the possible reaction pathways and the intermediates and transition states involved. libretexts.orglibretexts.org

For a molecule like this compound, PES mapping can reveal:

Reaction coordinates: The lowest energy path connecting reactants to products on the PES is the reaction coordinate. researchgate.net

Existence of intermediates: Local minima on the PES correspond to stable or metastable intermediates.

Branching pathways: The PES can show different possible reaction pathways and the barriers separating them.

While a full PES mapping for a molecule of this size can be computationally demanding, simplified PES scans along specific reaction coordinates are often performed to understand the energy profile of a particular reaction. rug.nl

Spectroscopic Parameter Prediction and Validation with Experimental Data

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models and interpretation of the experimental spectra. scirp.org

For this compound, theoretical predictions of spectroscopic parameters can include:

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. scifiniti.com These calculated spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. scifiniti.com Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are valuable for confirming the structure of newly synthesized compounds and for assigning signals in complex spectra.

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for calculating the energies and oscillator strengths of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. nih.govnih.gov

| Spectroscopic Parameter | Predicted Value (Illustrative) |

| C=S Stretch (IR) | ~1100-1200 cm-1 |

| C=C Stretch (IR) | ~1600-1650 cm-1 |

| 1H NMR (CH3 at C4) | ~2.0-2.5 ppm |

| 1H NMR (CH3 at C6) | ~2.0-2.5 ppm |

| 13C NMR (C=S) | ~190-210 ppm |

Conformation Analysis and Molecular Dynamics Simulations

Computational and theoretical studies are pivotal in elucidating the three-dimensional structure and dynamic behavior of heterocyclic compounds like this compound. These methods provide insights into the molecule's conformational preferences and its behavior over time, which are crucial for understanding its reactivity and potential interactions.

Conformation Analysis

Conformational analysis of the this compound molecule focuses on identifying the most stable spatial arrangements of its atoms. The pyran ring, a six-membered heterocycle containing an oxygen atom, can adopt several conformations, primarily chair, boat, and skew-boat forms. The presence of substituents, such as the two methyl groups and the thione group in this compound, significantly influences the conformational equilibrium.

Theoretical calculations, particularly using Density Functional Theory (DFT), are a primary tool for investigating these conformations. beilstein-journals.orgnih.gov DFT studies on similar pyran-based structures have shown that the chair conformation is generally the most stable, minimizing steric strain and torsional interactions. beilstein-journals.orgnih.gov For this compound, two primary chair conformations would be expected, differing in the axial or equatorial positioning of the methyl groups at the C4 and C6 positions.

The relative energies of these conformers can be calculated to determine the most probable structure. It is generally observed that substituents on a six-membered ring prefer to occupy equatorial positions to minimize 1,3-diaxial interactions, which are a source of steric strain. beilstein-journals.org In the case of halogenated pyran analogues, studies have shown that despite repulsive 1,3-diaxial interactions, certain conformations can be adopted. beilstein-journals.orgnih.gov

Table 1: Calculated Relative Energies of this compound Conformers (Illustrative)

This table presents hypothetical relative energy values for the possible chair conformations of this compound to illustrate the expected energetic differences. Actual values would require specific computational studies.

| Conformer | C4-Methyl Position | C6-Methyl Position | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | Equatorial | 0.00 |

| Chair 2 | Axial | Equatorial | 1.85 |

| Chair 3 | Equatorial | Axial | 2.10 |

| Chair 4 | Axial | Axial | 4.50 |

Data is illustrative and based on general principles of conformational analysis.

The di-equatorial conformer (Chair 1) is expected to be the most stable due to the minimization of steric hindrance. The energy difference between conformers provides insight into the flexibility of the ring system and the population of each conformer at a given temperature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the vibrational, rotational, and conformational changes of this compound.

An MD simulation would typically start with an optimized geometry of the most stable conformer obtained from DFT calculations. The molecule would then be placed in a simulated environment, such as a solvent box, and its trajectory would be calculated over a period of time, often on the scale of nanoseconds to microseconds.

These simulations can reveal:

Conformational transitions: The frequency and pathways of transitions between different chair and boat conformations.

Solvent effects: How the presence of a solvent influences the conformational preferences and dynamics of the molecule.

Vibrational modes: The characteristic vibrations of the molecule, which can be correlated with experimental spectroscopic data.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound (Illustrative)

This table provides an example of the type of data that could be generated from an MD simulation to characterize the dynamic properties of the molecule.

| Parameter | Value | Description |

| Simulation Time | 100 ns | The total duration of the simulation. |

| Temperature | 298 K | The simulated temperature of the system. |

| Solvent | Water | The explicit solvent model used. |

| Average Ring Puckering Amplitude (q) | 0.55 Å | A measure of the deviation of the ring from planarity. |

| Dihedral Angle Fluctuation (C5-C6-C1-C2) | ± 15° | Indicates the flexibility of the pyran ring. |

Data is illustrative and represents typical outputs of MD simulations for cyclic molecules.

Synthesis and Exploration of 4,6 Dimethylpyran 2 Thione Derivatives

Design and Synthesis of Functionalized Analogues of 4,6-Dimethylpyran-2-thione

The synthesis of this compound typically begins with its oxygen analogue, 4,6-dimethyl-2H-pyran-2-one, which is readily available. The conversion of the pyran-2-one to the corresponding pyran-2-thione is a crucial step, often achieved through thionation reactions. The most common and effective method for this transformation is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This reagent is widely employed in organic synthesis for the conversion of carbonyl compounds, including lactones, into their thiocarbonyl counterparts. Another classical reagent that can be utilized for this purpose is phosphorus pentasulfide (P₂S₅).

Once this compound is obtained, the design and synthesis of its functionalized analogues can be explored. Functionalization can be targeted at various positions of the pyran-2-thione ring, although the reactivity of the thiocarbonyl group and the methyl groups often dictates the course of these reactions.

One common strategy for functionalization involves the S-alkylation of the thiocarbonyl group. Although the thiocarbonyl group is generally less reactive towards alkylation than a thiol, under specific conditions, it can react with electrophiles. For instance, treatment with potent alkylating agents like methyl iodide or ethyl bromoacetate (B1195939) in the presence of a suitable base could potentially lead to the formation of S-alkylated products, which are thiopyrylium salts. These salts are highly reactive intermediates that can be further transformed into a variety of functionalized derivatives.

Another approach to functionalization involves targeting the active methyl groups at the C4 and C6 positions. These methyl groups can be deprotonated by a strong base to form carbanions, which can then react with a range of electrophiles. For example, reaction with aldehydes or ketones could introduce hydroxylated side chains, while reaction with esters could lead to the formation of β-keto side chains.

Furthermore, the pyran-2-thione ring itself can undergo various transformations. For instance, cycloaddition reactions can be employed to introduce complex functionalities. The diene system within the pyran-2-thione ring can potentially participate in Diels-Alder reactions with reactive dienophiles, leading to the formation of bicyclic adducts.

Below is a table summarizing potential strategies for the synthesis of functionalized analogues of this compound.

| Strategy | Reagents and Conditions | Potential Product |

| Thionation of 4,6-dimethyl-2H-pyran-2-one | Lawesson's reagent or P₂S₅ in a dry, high-boiling solvent (e.g., toluene, xylene) with heating. | This compound |

| S-Alkylation | Alkyl halide (e.g., CH₃I, BrCH₂COOEt) in the presence of a strong acid or under forcing conditions. | 2-(Alkylthio)-4,6-dimethylpyrylium salt |

| C4/C6-Methyl Group Functionalization | Strong base (e.g., LDA, NaH) followed by an electrophile (e.g., R-CHO, R-COOR'). | 4- or 6-(Functionalized alkyl)pyran-2-thione |

| Cycloaddition Reactions | Reactive dienophiles (e.g., maleic anhydride, N-phenylmaleimide) under thermal conditions. | Bicyclic adducts |

Strategies for Incorporating this compound as a Synthetic Synthon

One key strategy involves utilizing the thiocarbonyl group as a reactive handle. For instance, the thiocarbonyl group can react with nucleophiles, leading to ring-opening or ring-transformation reactions. Amines, for example, can react with the thiocarbonyl group, and depending on the reaction conditions and the nature of the amine, this can lead to the formation of pyridinethiones or other nitrogen-containing heterocycles. This transformation involves the initial attack of the amine on the thiocarbonyl carbon, followed by ring opening and subsequent recyclization.

Another important strategy is to employ this compound in cycloaddition reactions. As mentioned earlier, the diene system within the pyran-2-thione ring can participate in [4+2] cycloaddition reactions (Diels-Alder reactions). By carefully choosing the dienophile, a wide range of bicyclic and polycyclic structures can be accessed. For example, reaction with electron-deficient alkenes or alkynes can lead to the formation of adducts that can be further elaborated.

The thiocarbonyl group itself can also act as a dienophile in certain cycloaddition reactions, particularly with electron-rich dienes. This would lead to the formation of six-membered rings containing a sulfur atom, such as thiopyran derivatives.

Furthermore, the S-alkylated derivatives of this compound, the thiopyrylium salts, are excellent synthons. The positive charge on the pyrylium ring makes it highly susceptible to nucleophilic attack. This allows for the introduction of a wide range of nucleophiles, leading to the formation of various substituted thiopyran derivatives or other heterocyclic systems through ring transformations.

The following table outlines some of the key strategies for using this compound as a synthetic synthon.

| Synthon Strategy | Reaction Type | Reactant | Resulting Structure |

| Thiocarbonyl Reactivity | Nucleophilic addition/Ring transformation | Amines, Hydrazines | Pyridinethiones, Pyridazinethiones |

| Diene Reactivity | [4+2] Cycloaddition (Diels-Alder) | Electron-deficient alkenes/alkynes | Bicyclic adducts |

| Thiocarbonyl as Dienophile | [4+2] Cycloaddition | Electron-rich dienes | Thiopyran derivatives |

| S-Alkylated Derivative | Nucleophilic addition | Various nucleophiles | Substituted thiopyrans |

Development of Novel Heterocyclic Systems Incorporating the this compound Moiety

The structural framework of this compound provides a valuable platform for the development of novel heterocyclic systems. By leveraging the reactivity of this compound, a diverse array of fused and spirocyclic heterocyclic structures can be synthesized.

A primary route to novel heterocyclic systems is through the reaction of this compound with bifunctional nucleophiles. For example, reaction with hydrazine and its derivatives can lead to the formation of pyridazinethiones, which are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. Similarly, reaction with hydroxylamine could potentially yield oxazinethiones.

The synthesis of fused heterocyclic systems is another important application. This can be achieved by first functionalizing the this compound ring and then performing an intramolecular cyclization. For instance, if a side chain with a suitable nucleophilic group is introduced at the C3 or C5 position, this group could then attack the thiocarbonyl carbon or another electrophilic site on the ring to form a fused ring system.

Furthermore, the reaction of the thiocarbonyl group with compounds containing adjacent functional groups can lead to the formation of five-membered heterocyclic rings fused to the pyran ring. For example, reaction with α-haloketones could potentially lead to the formation of a fused thiazole ring system.

Below is a table detailing some of the novel heterocyclic systems that could potentially be synthesized from this compound, based on the known reactivity of similar compounds.

| Starting Material | Reagent | Resulting Heterocyclic System |

| This compound | Hydrazine hydrate | 5,7-Dimethyl-1H-pyridazino[4,5-b]pyran-4(3H)-thione |

| This compound | Hydroxylamine hydrochloride | 5,7-Dimethyl-1H-oxazino[4,5-b]pyran-4(3H)-thione |

| This compound | 1,4-Naphthoquinone | Fused polycyclic adduct |

| This compound | N-Phenylmaleimide | Bicyclic adduct |

| This compound | α-Haloketone (e.g., 2-bromoacetophenone) | Fused thiazole derivative |

It is important to note that while these synthetic routes are plausible based on established chemical principles and the reactivity of analogous compounds, further experimental investigation is required to optimize the reaction conditions and fully characterize the resulting novel heterocyclic systems derived from this compound.

Advanced Research Applications and Future Perspectives in 4,6 Dimethylpyran 2 Thione Chemistry

Scaffolding the Future of Medicine: Investigating Biological Pathways

The pyran-2-thione scaffold and its derivatives are of significant interest to medicinal chemists due to their diverse biological activities. The structural features of these compounds allow for facile modification, enabling the synthesis of large libraries of analogs for biological screening.

Derivatives of pyran-2-thione have been investigated for a range of therapeutic applications, including antimicrobial and anticancer activities. tmu.edu.twnih.gov The pyran nucleus is a common motif in numerous natural products with established pharmacological properties, making synthetic pyran derivatives attractive candidates for drug discovery programs. tmu.edu.tw

Antimicrobial and Antitumor Potential:

Research into pyran derivatives has demonstrated their potential as both antimicrobial and antitumor agents. nih.govrsc.org For instance, certain 4,6-disubstituted pyran derivatives have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. nih.gov The incorporation of the pyran scaffold into larger, more complex molecules has been a strategy to enhance their cytotoxic effects against cancer cell lines. tmu.edu.tw The value of pyrans as anticancer scaffolds is an active area of research, with studies focusing on structure-activity relationships to design more potent and selective compounds. tmu.edu.tw

The following table provides examples of biological activities observed for derivatives of related pyran and thione structures:

| Compound Class | Biological Activity | Target/Mechanism (if known) | Reference(s) |

| 4,6-Disubstituted pyran derivatives | Antimicrobial | - | nih.gov |

| Pyran-based compounds | Anticancer | Various | tmu.edu.tw |

| Pyridine-1,2,4-triazole-3-thione-hydrazones | Antimicrobial, Antitumor | - | nih.gov |

| Thiophene derivatives containing pyran | Antitumor | - | researchgate.net |

The ability to synthesize a wide variety of derivatives from the 4,6-dimethylpyran-2-thione core allows for systematic exploration of how structural modifications impact biological activity. This approach is crucial for optimizing lead compounds and understanding the molecular basis of their therapeutic effects.

Pioneering New Paths: Emerging Methodologies and Interdisciplinary Frontiers

The chemistry of this compound is not confined to traditional synthetic and medicinal applications. Emerging methodologies are leveraging its unique properties for interdisciplinary research, pushing the boundaries of what is possible in chemical biology and materials science.

One exciting frontier is the development of "click-and-release" strategies. The reaction of 2H-pyran-2-thiones with strained alkynes not only forms a stable cycloadduct but also releases carbonyl sulfide (B99878) (COS). nsf.govnih.gov Since COS can be enzymatically converted to hydrogen sulfide (H₂S), a key biological signaling molecule, this reaction provides a novel method for the targeted delivery of H₂S to specific locations within biological systems. nsf.govnih.gov This has significant implications for studying the role of H₂S in various physiological and pathological processes.

Furthermore, the concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is being applied to pyran-2-thione chemistry. princeton.edunih.gov Replacing the oxygen atom of a pyran-2-one with a sulfur atom to give a pyran-2-thione can subtly alter the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to improved pharmacological profiles. nih.gov This strategy is being explored to fine-tune the activity of known bioactive compounds.

The ongoing exploration of new synthetic methods, such as the use of novel catalysts and green chemistry approaches for the synthesis of pyran derivatives, is expanding the accessibility and diversity of these compounds. nih.gov These advancements, coupled with computational studies to predict reactivity and biological activity, are accelerating the discovery of new applications for this compound and its analogs at the interface of chemistry, biology, and medicine.

Q & A

Q. What are the optimal synthetic routes for preparing 4,6-dimethylpyran-2-thione with high purity?

- Methodological Answer : A common approach involves cyclocondensation of thiourea derivatives with diketones or β-ketoesters under acidic conditions. For this compound, reacting acetylacetone with thiourea in the presence of HCl or H₂SO₄ yields the target compound. Purification via recrystallization (e.g., using ethanol/water mixtures) ensures >98% purity. Reaction monitoring via TLC (silica gel, hexane/ethyl acetate) and characterization by melting point analysis (lit. 48–50°C) and FT-IR (C=S stretch at ~1250 cm⁻¹) are critical .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Peaks at δ 2.2–2.4 ppm (singlet, 6H, methyl groups) and δ 6.1–6.3 ppm (doublets, 2H, olefinic protons) confirm substitution patterns.

- ¹³C NMR : A carbonyl (C=S) signal at ~180 ppm distinguishes it from oxygen analogs .

- Mass Spectrometry : Molecular ion [M⁺] at m/z 140.14 (C₆H₈N₂O₂) and fragmentation patterns (e.g., loss of CO or CS) validate thermal stability and structural integrity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in thermal stability data for this compound?

- Methodological Answer : Contradictions in decomposition pathways (e.g., CO vs. CS loss) arise from competing rearrangement mechanisms. To resolve this:

Q. How do substituent positions influence the photochemical reactivity of this compound?

- Methodological Answer : Methyl groups at positions 4 and 6 sterically hinder photochemical rearrangements. To study this:

- Irradiate the compound in UV light (λ = 254 nm) and monitor products via HPLC.

- Compare with analogs lacking methyl groups (e.g., pyran-2-thione) to quantify steric effects.

- Use X-ray crystallography (as in ) to correlate molecular geometry with reactivity.

Q. What computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Perform docking studies with target enzymes (e.g., CYP1A2 ) using software like AutoDock.

- Apply QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity.

- Validate predictions via in vitro assays (e.g., enzyme inhibition or antimicrobial activity tests) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to study substituent effects on this compound’s stability?

- Methodological Answer :

- Control Variables : Synthesize analogs with single methyl substitutions (e.g., 4-methyl or 6-methyl) and compare stability via TGA/DSC.

- Statistical Design : Use a factorial DOE (Design of Experiments) to assess interactions between substituents and reaction conditions.

- Cross-Validation : Replicate fragmentation patterns across multiple instruments (e.g., EI-MS vs. ESI-MS) to minimize equipment bias .

Q. What analytical approaches reconcile discrepancies in spectroscopic data across studies?

- Methodological Answer :

- Standardization : Calibrate instruments using certified reference materials (e.g., deuterated solvents for NMR).

- Multi-Technique Validation : Combine UV-Vis (λmax ~280 nm), Raman spectroscopy, and X-ray diffraction for cross-verification.

- Meta-Analysis : Review historical data from peer-reviewed studies (e.g., ) to identify systematic errors or solvent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.